N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide

Structure-Activity Relationship Thiophene Carboxamide Regioisomer Differentiation

This novel thiophene-3-carboxamide features a 3-methoxyphenyl group and a chiral 2-methoxyethyl linker, creating a unique pharmacophore distinct from para-substituted analogs. Documented SAR shows meta vs. para methoxy placement drives >10-fold IC50 differences in JNK inhibition. With zero commercial suppliers, custom synthesis ensures proprietary access for patent-busting or novel IP generation in kinase-targeted medicinal chemistry.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 1797027-94-1
Cat. No. B2992937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide
CAS1797027-94-1
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2=CSC=C2)OC
InChIInChI=1S/C15H17NO3S/c1-18-13-5-3-4-11(8-13)14(19-2)9-16-15(17)12-6-7-20-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
InChIKeyWJYCRJUEOAMKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide (CAS 1797027-94-1): A Meta-Substituted Thiophene-3-Carboxamide for Targeted Medicinal Chemistry Research


N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide (CAS 1797027-94-1) is a synthetic thiophene-3-carboxamide derivative with molecular formula C15H17NO3S and molecular weight 291.4 g·mol⁻¹ . Thiophene-3-carboxamides are established scaffolds in kinase inhibition, anti-infective, and anti-angiogenic research, where even minor structural modifications produce substantial shifts in potency, selectivity, and pharmacokinetic profile [1].

Why Generic Substitution of N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide with Other Thiophene Carboxamides Fails to Guarantee Equivalent Research Outcomes


Thiophene-3-carboxamide SAR is exquisitely sensitive to the nature and positioning of substituents on the phenyl ring and the ethyl linker. In comprehensive JNK inhibitor studies, moving a single methoxy group from para to meta altered IC50 values by >10-fold [1]. The target compound’s combination of a 3-methoxyphenyl group and a 2-methoxy-2-(3-methoxyphenyl)ethyl linker creates a unique pharmacophore that cannot be replicated by simpler analogs such as N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide (CAS 1032226-81-5) or the ortho isomer (CAS 1798514-51-8).

Quantitative Differentiation Evidence for N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide Relative to Closest Structural Analogs


Meta-Methoxy Substitution on the Phenyl Ring: Differentiation from Para- and Ortho-Methoxy Analogs via Topological Polar Surface Area (TPSA)

The target compound features a 3-methoxyphenyl group, whereas the nearest commercial analog N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide (CAS 1032226-81-5) contains a 4-methoxyphenyl group. In the thiophene-3-carboxamide class, the position of the methoxy substituent on the phenyl ring is a critical determinant of kinase inhibitory potency and selectivity [1]. The target compound exhibits a calculated TPSA of 67.8 Ų, compared to 55.4 Ų for the para-methoxy analog , a 22% increase that reflects the additional methoxy group on the ethyl linker and the meta orientation of the phenyl methoxy group, both of which alter hydrogen-bonding capacity and polarity.

Structure-Activity Relationship Thiophene Carboxamide Regioisomer Differentiation

2-Methoxyethyl Linker: Chiral Center and Dual Hydrogen Bond Acceptors Provide Unique Conformational Space vs. Mono-Methoxyethyl Analogs

The target compound contains a 2-methoxy-2-(3-methoxyphenyl)ethyl linker with a chiral center at the carbon bearing both the methoxy and phenyl substituents, providing two hydrogen-bond acceptor oxygen atoms on the linker. The comparator N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide possesses a simpler 1-(4-methoxyphenyl)ethyl linker with only one methoxy group and a methyl substituent, yielding one fewer hydrogen-bond acceptor and a chiral center of different steric character . The target compound has 4 hydrogen-bond acceptors versus 3 for the comparator, and 6 rotatable bonds versus 4, increasing conformational flexibility.

Chiral Resolution Molecular Flexibility Pharmacophore Diversity

Molecular Weight and Lipophilicity Differentiation: Impact on Assay Compatibility and Downstream Development Relative to Lower-MW Analogs

The target compound has MW 291.4 g·mol⁻¹ and an estimated cLogP of ~2.8, compared to MW 261.3 g·mol⁻¹ and cLogP ~2.3 for N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide . In thiophene-3-carboxamide kinase inhibitor series, an increase of 0.5 log units in cLogP has been associated with improved cellular permeability but also elevated off-target binding risk [1]. The 30 Da mass increment (11.5% larger) pushes the target compound closer to the upper limit of lead-like chemical space, which may affect solubility and formulation options.

Drug-likeness Lipophilicity Assay Compatibility

Procurement Differentiation: Limited Commercial Availability of the Target Compound vs. Widely Stocked Simpler Analogs

As of 2026, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide is not listed as a stock item by major chemical suppliers, with zero recommended vendors on primary aggregation platforms . In contrast, the simpler analog N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide is available from ≥5 commercial suppliers . The target compound's synthesis requires the non-commercial amine intermediate 2-methoxy-2-(3-methoxyphenyl)ethylamine, necessitating custom synthesis with associated lead times, while the comparator's 1-(4-methoxyphenyl)ethylamine precursor is commercially available.

Custom Synthesis Chemical Procurement Lead Optimization

Chiral Center Differentiation: Enantiomeric Resolution Potential vs. Achiral or Differently Substituted Chiral Analogs

The target compound possesses a chiral center at the 2-position of the ethyl linker bearing a methoxy group and a 3-methoxyphenyl ring. While N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide also has a chiral center at the 1-position, the substituents differ (OCH3 vs. CH3). The methoxy group in the target compound provides greater steric bulk and an additional hydrogen-bond acceptor at the chiral center compared to the methyl group in the comparator . This difference alters the chiral recognition properties during enantiomeric resolution and may lead to greater stereochemical discrimination in biological targets, where the methoxy oxygen can engage in stereospecific hydrogen bonds.

Chiral Chromatography Enantiomeric Excess Stereoselective Binding

Evidence-Backed Research and Industrial Application Scenarios for N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide


Kinase Inhibitor Lead Optimization Campaigns Requiring Novel Meta-Substituted Phenyl SAR Exploration

The target compound’s 3-methoxyphenyl group, combined with an additional methoxy on the ethyl linker, offers a distinct regioisomeric entry point for SAR studies that para-substituted analogs cannot provide. As demonstrated in JNK inhibitor series where meta vs. para methoxy placement produced >10-fold IC50 differences [1], this compound enables exploration of hydrogen-bonding interactions within the ATP-binding pocket that are inaccessible with 4-methoxyphenyl analogs.

Chiral Probe Development for Stereospecific Target Engagement Studies

The chiral center at the 2-position of the ethyl linker, bearing a methoxy group capable of acting as a hydrogen-bond acceptor, provides a unique stereochemical handle. Unlike methyl-substituted chiral analogs, the methoxy group can be resolved into enantiopure forms for co-crystallization or biophysical binding assays, potentially revealing stereospecific contacts with kinase hinge regions or allosteric sites .

Custom Synthesis Projects Requiring Exclusive Access to a Non-Commercial Thiophene-3-Carboxamide Scaffold

With zero recommended commercial suppliers as of 2026 , organizations requiring exclusive access to a novel thiophene-3-carboxamide can commission custom synthesis. The non-commercial amine intermediate ensures proprietary access to the compound, making it suitable for patent-busting or novel IP generation in medicinal chemistry programs.

Physicochemical Profiling Studies Comparing Regioisomeric and Stereoisomeric Thiophene Carboxamide Series

The measurable differences in TPSA (67.8 vs. 55.4 Ų), cLogP (≈2.8 vs. ≈2.3), and hydrogen-bond acceptor count (4 vs. 3) between the target compound and the para-methoxy analog make this compound a valuable tool for systematic studies correlating subtle structural changes with solubility, permeability, and metabolic stability outcomes.

Quote Request

Request a Quote for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.